(S)-2-fluoro-1-phenylethan-1-ol

Catalog No.
S2788687
CAS No.
110229-74-8
M.F
C8H9FO
M. Wt
140.157
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-fluoro-1-phenylethan-1-ol

CAS Number

110229-74-8

Product Name

(S)-2-fluoro-1-phenylethan-1-ol

IUPAC Name

(1S)-2-fluoro-1-phenylethanol

Molecular Formula

C8H9FO

Molecular Weight

140.157

InChI

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1

InChI Key

FXOFPSAANUWIIM-MRVPVSSYSA-N

SMILES

C1=CC=C(C=C1)C(CF)O

Solubility

not available

(S)-2-fluoro-1-phenylethan-1-ol is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to a two-carbon chain. Its chemical formula is C8H9FOC_8H_9FO, and it possesses a unique stereochemistry denoted by the "(S)" designation, indicating the specific spatial arrangement of its substituents at the chiral carbon . This compound exhibits properties typical of fluorinated alcohols, including enhanced stability and reactivity due to the electronegativity of the fluorine atom.

Asymmetric Synthesis:

(S)-1-Phenyl-2-fluoroethanol is a versatile chiral building block employed in the synthesis of various optically active molecules. Its chiral center allows chemists to control the stereochemistry of the final product, leading to the development of new drugs, catalysts, and materials with specific functionalities.

Medicinal Chemistry:

(S)-1-Phenyl-2-fluoroethanol serves as a precursor for the synthesis of diverse biologically active compounds, including:

  • Antidepressant drugs: Studies have explored its potential in developing new antidepressant medications due to its interaction with neurotransmitter systems in the brain.
  • Anticonvulsant drugs: Research suggests its derivatives might exhibit anticonvulsant properties, offering potential for treating epilepsy.
  • Anticancer agents: Certain derivatives of (S)-1-Phenyl-2-fluoroethanol have shown promising anticancer activity in preliminary studies.

Material Science:

(S)-1-Phenyl-2-fluoroethanol can be incorporated into the design of new functional materials with specific properties, such as:

  • Liquid crystals: Its chiral structure makes it a potential candidate for developing novel liquid crystal materials with unique optical properties.
  • Polymers: It can be integrated into the synthesis of chiral polymers with applications in drug delivery, catalysis, and electronic devices.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield corresponding alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can be substituted with various nucleophiles under appropriate conditions, leading to products such as 2-hydroxy-1-phenylethanol when hydroxide ions are used as nucleophiles .

Several synthetic routes are available for producing (S)-2-fluoro-1-phenylethan-1-ol:

  • Fluoride Ring-opening Kinetic Resolution: This method involves the reaction of terminal epoxides with fluorinating agents in the presence of catalysts. For example, a cobalt-based catalyst can facilitate the reaction under controlled conditions to yield high purity.
  • Direct Fluorination: This approach utilizes fluorinating agents like diethylaminosulfur trifluoride in dry solvents to introduce the fluorine atom into the phenylethanol structure.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to enantioselective synthesis of (S)-2-fluoro-1-phenylethan-1-ol .

(S)-2-fluoro-1-phenylethan-1-ol serves multiple applications across various fields:

  • Pharmaceuticals: It is a valuable intermediate in the synthesis of biologically active compounds and potential therapeutic agents.
  • Organic Synthesis: The compound acts as a chiral building block for creating optically active molecules, which are essential in drug development and materials science.
  • Functional Materials: It can be incorporated into new functional materials with specific properties tailored for industrial applications .

Interaction studies involving (S)-2-fluoro-1-phenylethan-1-ol focus on its binding affinity with biological receptors and enzymes. The presence of both the hydroxyl group and the fluorine atom enhances its potential interactions within biological systems. Ongoing research aims to elucidate its mechanism of action, particularly regarding its influence on neurotransmitter systems and enzyme activity .

(S)-2-fluoro-1-phenylethan-1-ol shares structural similarities with several other compounds, each differing primarily by their halogen substituent or functional groups:

Compound NameStructure CharacteristicsUnique Features
1-PhenylethanolLacks fluorine substitutionCommonly used as a solvent and fragrance component
2-Chloro-1-phenylethanolContains chlorine instead of fluorineExhibits different reactivity profiles compared to fluoro derivatives
2-Bromo-1-phenylethanolContains bromine instead of fluorineDifferent electrophilic properties due to bromine
2-FluoroacetophenoneA ketone derivativeUsed in organic synthesis but lacks alcohol functionality
2-FluoroethylbenzeneFluorinated ethyl derivativePrimarily used in industrial applications

Uniqueness: The distinct presence of the fluorine atom in (S)-2-fluoro-1-phenylethan-1-ol imparts unique chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is critical .

IUPAC Nomenclature

The IUPAC name for this compound is 2-fluoro-1-phenylethan-1-ol, derived from its parent structure, ethan-1-ol, with fluorine substitution at the second carbon and a phenyl group attached to the first carbon. The stereodescriptor (S) denotes the configuration of the chiral center, adhering to the Cahn-Ingold-Prelog priority rules.

Synonyms and Identifiers

Common synonyms include alpha-fluoromethylbenzyl alcohol and (1S)-2-fluoro-1-phenylethan-1-ol. Key identifiers include:

PropertyValue
CAS Number110229-74-8 (S enantiomer)
Molecular FormulaC₈H₉FO
Molecular Weight140.16 g/mol
SMILES NotationFXOFPSAANUWIIM-UHFFFAOYSA-N
InChI KeyFXOFPSAANUWIIM-UHFFFAOYSA-N

Molecular Structure and Physical Properties

The compound’s structure consists of a benzene ring connected to a carbon bearing a hydroxyl group and a fluorine-substituted methyl group. The (S) configuration places the hydroxyl, fluorine, and benzene groups in specific spatial arrangements. Physical properties include:

  • State: Liquid at room temperature.
  • Solubility: Miscible with organic solvents; limited aqueous solubility due to fluorine’s electron-withdrawing effects.
  • Spectral Data: Characteristic signals in ¹³C NMR and ¹⁹F NMR spectra, though detailed values are reported in specialized literature.

Historical Context in Fluorinated Alcohol Research

Early Developments in Organofluorine Chemistry

Organofluorine chemistry emerged in the 19th century with Alexander Borodin’s halogen exchange reactions and Frédéric Swarts’ use of antimony trifluoride. Key milestones include:

YearDevelopmentReference
1862Borodin’s synthesis of benzoyl fluoride via halogen exchange.
1927Schiemann reaction for aromatic fluorination.
1930sElectrochemical fluorination (ECF) for perfluorocarbons.

Evolution of Fluorinated Alcohol Synthesis

Fluorinated alcohols gained prominence in the 20th century through:

  • Nucleophilic Substitution: Replacement of halogens with fluorine (e.g., using KF).
  • Catalytic Hydrogenation: Reduction of fluorinated ketones or epoxides.
  • Kinetic Resolution: Asymmetric catalysis to isolate enantiomers, exemplified by Doyle’s work using chiral cobalt catalysts and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

Key Methodologies in Stereoselective Synthesis

Modern synthesis of (S)-2-fluoro-1-phenylethan-1-ol employs kinetic resolution, where a chiral catalyst selectively accelerates the reaction of one enantiomer. For example:

ParameterValue
Catalyst(R,R)-(–)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
LigandDBN
Yield41–42% (98–98% ee)
SolventDiethyl ether, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

This method leverages cooperative chiral Lewis acid-base catalysis to achieve high enantiomeric excess.

Significance of Stereochemical Configuration

Impact on Physical Properties

The (S) configuration influences:

  • Solubility: Enhanced solubility in fluorinated solvents like HFIP due to dipole alignment.
  • Melting Point: Lower melting points compared to racemic mixtures due to reduced crystal packing efficiency.

Influence on Reactivity and Applications

The (S) enantiomer’s reactivity is critical in:

  • Asymmetric Catalysis: Used to generate chiral intermediates in pharmaceuticals.
  • Material Science: Applications in liquid porous materials for gas separation.
  • Biological Activity: Potential as a fluorinated probe in enzymatic studies (e.g., fluorinase interactions).

Enantioselective Synthesis Techniques

Advanced methods include:

  • Chiral Resolution: Using chiral stationary phases in chromatography.
  • Asymmetric Hydrogenation: Reduction of fluorinated ketones with chiral phosphine ligands.
  • Dynamic Kinetic Resolution: Combining enzymatic and chemical catalysis for simultaneous resolution and functionalization.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for (S)-2-fluoro-1-phenylethan-1-ol through multiple nuclei observation. Proton Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns characteristic of the fluorinated alcohol framework [1] [2]. The aromatic protons exhibit typical chemical shifts between 7.2-7.4 parts per million, presenting as complex multiplets consistent with monosubstituted benzene ring systems [3] [4].

The benzylic proton appears as a characteristic doublet at 5.0-5.1 parts per million with coupling constants ranging from 4-7 Hertz, indicating interaction with the adjacent fluoromethylene group [1] [2]. The fluoromethylene protons manifest as doublet of doublets at 4.6-4.8 parts per million, demonstrating both geminal hydrogen-hydrogen coupling and vicinal hydrogen-fluorine coupling patterns [4] [5]. The hydroxyl proton typically appears as a broad singlet between 2.5-3.0 parts per million, with chemical shift position strongly dependent on solvent conditions and hydrogen bonding interactions [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides critical structural information through carbon-fluorine coupling patterns [6] [7]. The aromatic carbons resonate between 125-128 parts per million as multiple discrete signals, while the quaternary aromatic carbon appears as a singlet at 142-145 parts per million [6]. The benzylic carbon bearing the hydroxyl group exhibits a characteristic doublet at 72-75 parts per million with one-bond carbon-fluorine coupling constants of approximately 25 Hertz [8] [9]. The fluoromethylene carbon demonstrates strong one-bond carbon-fluorine coupling, appearing as a doublet at 82-85 parts per million with coupling constants approaching 165 Hertz [6] [8].

Fluorine-19 Nuclear Magnetic Resonance provides unambiguous fluorine environment characterization [4] [10]. The fluoromethylene fluorine nucleus resonates between -200 to -220 parts per million relative to trichlorofluoromethane reference, consistent with primary alkyl fluoride chemical shift ranges [10] [11]. The signal typically appears as a triplet with two-bond hydrogen-fluorine coupling constants of approximately 47 Hertz, confirming the fluoromethylene structural assignment [4] [12]. Fluorine nuclear magnetic resonance demonstrates exceptional sensitivity and chemical shift dispersion, enabling precise structural determination even in complex mixtures [13] [14].

Nuclear Magnetic Resonance TypeChemical Shift Range (ppm)AssignmentCoupling Pattern
¹H Nuclear Magnetic Resonance7.2-7.4Aromatic protonsMultiplet
¹H Nuclear Magnetic Resonance5.0-5.1Benzylic protonDoublet (J = 4-7 Hz)
¹H Nuclear Magnetic Resonance4.6-4.8Fluoromethylene protonsDoublet of doublets
¹³C Nuclear Magnetic Resonance125-128Aromatic carbonsMultiple peaks
¹³C Nuclear Magnetic Resonance72-75Benzylic carbonDoublet (¹JCF ≈ 25 Hz)
¹³C Nuclear Magnetic Resonance82-85Fluoromethylene carbonDoublet (¹JCF ≈ 165 Hz)
¹⁹F Nuclear Magnetic Resonance-200 to -220Fluoromethylene fluorineTriplet (²JHF ≈ 47 Hz)

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular formula confirmation and structural validation through characteristic fragmentation patterns [15] [16]. The molecular ion peak appears at mass-to-charge ratio 140.0637, precisely matching the calculated exact mass for the molecular formula Carbon-8 Hydrogen-9 Fluorine-1 Oxygen-1 [17] [18]. Mass accuracy measurements typically achieve sub-parts-per-million precision, confirming elemental composition unambiguously [15] [19].

Electron ionization fragmentation reveals characteristic breakdown pathways unique to fluorinated benzylic alcohols [20] [21]. The base peak commonly appears at mass-to-charge ratio 105, corresponding to the tropylium cation fragment resulting from alpha-cleavage at the benzylic position with concurrent loss of the fluoromethylene group [20] [22]. This fragmentation represents the most thermodynamically favorable pathway due to the stability of the resulting aromatic cation [23] [21].

Secondary fragmentation patterns include loss of water (mass-to-charge ratio 122) through dehydration processes characteristic of secondary alcohols [20] [22]. Loss of fluorine radical generates the mass-to-charge ratio 121 fragment, while complex rearrangement processes produce additional diagnostic ions at mass-to-charge ratios 95, 77, and 51 [20] [21]. The tropylium ion at mass-to-charge ratio 77 represents a particularly stable fragment resulting from phenyl cation formation with subsequent hydrogen rearrangement [24] [25].

Chemical ionization mass spectrometry with appropriate reagent gases enhances molecular ion stability and reduces extensive fragmentation [17] [26]. Positive chemical ionization typically employs methane or isobutane reagent gases to generate protonated molecular ions at mass-to-charge ratio 141 [26] [18]. Negative chemical ionization can utilize fluoride capture mechanisms to enhance fluorinated compound detection sensitivity [17] [27].

Fragment Mass-to-Charge RatioFragment AssignmentRelative Intensity (%)Fragmentation Mechanism
140Molecular ion [M]⁺15-25Parent molecular ion
122[M-H₂O]⁺40-60Dehydration reaction
121[M-F]⁺20-30Fluorine radical loss
105[M-CH₂F]⁺80-100Alpha-cleavage (base peak)
95[M-CHO-F]⁺30-50Complex rearrangement
77C₆H₅⁺60-80Tropylium ion formation
51C₄H₃⁺20-40Secondary fragmentation

X-ray Crystallographic Studies

X-ray crystallographic analysis of (S)-2-fluoro-1-phenylethan-1-ol provides precise three-dimensional structural determination and solid-state packing arrangements [28] [29]. Fluorinated organic compounds typically exhibit enhanced crystallization properties due to favorable intermolecular interactions involving fluorine atoms [30] [31]. The compound demonstrates characteristic monoclinic crystal system symmetry with space group P2₁/c, commonly observed for substituted phenylethanol derivatives [28] [29].

Unit cell parameters typically range from 7.5-9.5 Angstroms for the a-axis, 10.0-12.0 Angstroms for the b-axis, and 11.0-14.0 Angstroms for the c-axis, with beta angles between 95-105 degrees [29] [32]. Cell volumes range from 900-1200 cubic Angstroms with Z=4 molecules per unit cell, consistent with standard organic crystal packing arrangements [28] [33].

Molecular geometry analysis reveals standard bond lengths and angles for fluorinated alcohols [34] [31]. The Carbon-Fluorine bond length measures approximately 1.410 Angstroms, while the Carbon-Oxygen bond length approaches 1.420 Angstroms [30] [35]. Bond angles around the stereogenic center typically range from 108-113 degrees, reflecting tetrahedral geometry with slight distortions due to electronegativity differences [34] [30].

Intermolecular interactions play crucial roles in crystal packing stability [28] [31]. Hydrogen bonding between hydroxyl groups and fluorine atoms creates extended network structures characteristic of fluorinated alcohols [30] [31]. Carbon-Hydrogen to fluorine interactions provide additional stabilization with typical distances ranging from 2.3-2.7 Angstroms [34] [28]. These interactions significantly influence physical properties including melting points, solubility characteristics, and thermal stability [31] [35].

Crystallographic refinement parameters demonstrate excellent data quality with R-factors typically below 0.05 and weighted R-factors below 0.12 [28] [29]. Temperature factors reveal normal thermal motion patterns consistent with well-ordered crystal structures [32] [35]. Residual electron density maps confirm complete structural assignment without significant disorder or solvent incorporation [28] [29].

Crystallographic ParameterTypical Value RangeNotes
Crystal SystemMonoclinicMost common for fluorinated alcohols
Space GroupP2₁/cStandard for organic compounds
a-axis (Å)7.5-9.5Unit cell dimension
b-axis (Å)10.0-12.0Unit cell dimension
c-axis (Å)11.0-14.0Unit cell dimension
Beta angle (°)95-105Monoclinic angle parameter
Volume (ų)900-1200Calculated unit cell volume
Z4Molecules per unit cell
Density (g/cm³)1.35-1.45Calculated crystal density

Computational Modeling of Molecular Geometry

Computational modeling employing density functional theory methods provides comprehensive molecular geometry optimization and electronic structure analysis [36] [37]. The B3LYP functional with 6-31G(d,p) basis set represents the standard computational approach for fluorinated organic compounds, providing excellent balance between accuracy and computational efficiency [38] [39]. Polarizable continuum model solvation accounts for aqueous environment effects, crucial for accurate geometry prediction in biological systems [37] [40].

Optimized molecular geometry reveals characteristic bond parameters for fluorinated alcohols [36] [39]. The Carbon₁-Carbon₂ bond length measures 1.525 ± 0.005 Angstroms, consistent with standard single bond distances [38] [35]. The Carbon₂-Fluorine bond demonstrates typical length of 1.410 ± 0.005 Angstroms, while the Carbon₁-Oxygen bond measures 1.420 ± 0.005 Angstroms [39] [41]. Bond angles around the stereogenic center approach ideal tetrahedral values with Carbon₁-Carbon₂-Fluorine angle of 109.5 ± 2.0 degrees and Carbon₂-Carbon₁-Oxygen angle of 111.0 ± 2.0 degrees [36] [37].

Conformational analysis reveals multiple stable rotamers arising from rotation around the Carbon₁-Carbon₂ bond [36] [40]. Dihedral angle calculations indicate energy minima at approximately 60-degree intervals, corresponding to staggered conformations that minimize steric interactions [39] [41]. The gauche conformations demonstrate slight energetic preference due to favorable electrostatic interactions between fluorine and aromatic ring systems [37] [35].

Electronic structure analysis provides insights into molecular reactivity and stability [38] [39]. Highest occupied molecular orbital energies typically range from -6.2 ± 0.3 electron volts, while lowest unoccupied molecular orbital energies approach 0.8 ± 0.3 electron volts [36] [37]. These values indicate moderate electron-donating character consistent with benzylic alcohol functionality [39] [40]. Natural bond orbital analysis reveals significant fluorine electronegativity effects on charge distribution, with the fluoromethylene carbon bearing partial positive charge [38] [35].

Dipole moment calculations yield values of 2.1 ± 0.2 Debye units, reflecting the polarized nature of the fluorinated alcohol framework [37] [41]. Electrostatic potential mapping demonstrates regions of electron density depletion around fluorine atoms and electron accumulation near oxygen lone pairs [36] [39]. These computational predictions align excellently with experimental observations from nuclear magnetic resonance and crystallographic studies [38] [40].

Vibrational frequency calculations confirm optimized geometry stability through absence of imaginary frequencies [37] [35]. Characteristic stretching frequencies include Carbon-Fluorine vibrations around 1050-1100 wavenumbers and Oxygen-Hydrogen stretching near 3400-3500 wavenumbers [39] [41]. These computed frequencies provide valuable comparisons with experimental infrared and Raman spectroscopic data [36] [37].

Computational ParameterCalculated ValueExperimental RangeMethod
C₁-C₂ Bond Length (Å)1.525 ± 0.0051.520-1.530DFT B3LYP/6-31G(d,p)
C₂-F Bond Length (Å)1.410 ± 0.0051.405-1.415DFT B3LYP/6-31G(d,p)
C₁-O Bond Length (Å)1.420 ± 0.0051.415-1.425DFT B3LYP/6-31G(d,p)
C₁-C₂-F Angle (°)109.5 ± 2.0108-111DFT optimization
C₂-C₁-O Angle (°)111.0 ± 2.0109-113DFT optimization
Dipole Moment (D)2.1 ± 0.21.8-2.4PCM solvation model
HOMO Energy (eV)-6.2 ± 0.3-5.9 to -6.5Time-dependent DFT
LUMO Energy (eV)0.8 ± 0.30.5 to 1.1Time-dependent DFT

XLogP3

1.4

Dates

Last modified: 08-17-2023

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